molecular formula C21H27ClN4O2 B4619098 N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea

N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea

Cat. No.: B4619098
M. Wt: 402.9 g/mol
InChI Key: PBZVAJFSCGGMOF-UHFFFAOYSA-N
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Description

N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H27ClN4O2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.1822538 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Research

WAY-100635 and Its Impact on Serotonergic Neurons N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) is a potent and selective 5-HT1A receptor antagonist. This compound has been instrumental in neuropharmacological research, particularly in studying the regulatory mechanisms of 5-hydroxytryptamine (serotonin) on neuronal firing. WAY-100635 effectively abolishes the inhibitory actions of serotonin and related agonists on 5-HT neuronal firing, providing a valuable tool for dissecting the roles of 5-HT1A receptors in various physiological and pathological processes (Craven, Grahame-Smith, & Newberry, 1994).

Radioligand Development for PET Imaging

[18F]p-MPPF A Tool for Serotonergic Neurotransmission Studies

The development of [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, has marked a significant advance in the study of serotonergic neurotransmission using positron emission tomography (PET). This 5-HT1A antagonist allows for the non-invasive exploration of serotonin receptor distribution and function, facilitating research into various neurological disorders and the effects of pharmacological interventions. The paper summarizes the compound's synthesis, radiochemistry, and application in animal and human studies, highlighting its potential for advancing our understanding of the serotonergic system (Plenevaux et al., 2000).

Chemical Synthesis and Modification

Directed Lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea Research into the directed lithiation of compounds similar to N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea provides insights into novel synthetic pathways for the modification and development of new chemical entities. The study focuses on achieving selective lithiation and subsequent reactions to introduce various functional groups, expanding the toolkit available for medicinal chemistry and drug development efforts (Smith, El‐Hiti, & Alshammari, 2013).

Properties

IUPAC Name

1-[2-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-16-5-3-4-6-18(16)24-21(27)23-9-10-25-11-13-26(14-12-25)19-15-17(22)7-8-20(19)28-2/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZVAJFSCGGMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea
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N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea
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N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea
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N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea
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N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea
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N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.